molecular formula C24H27NO6 B557683 Fmoc-D-Glu(OtBu)-OH CAS No. 104091-08-9

Fmoc-D-Glu(OtBu)-OH

Cat. No.: B557683
CAS No.: 104091-08-9
M. Wt: 425,5*18,01 g/mole
InChI Key: OTKXCALUHMPIGM-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-Glu(OtBu)-OH: is a derivative of glutamic acid, specifically the D-enantiomer, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (OtBu) ester at the carboxyl terminus. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu(OtBu)-OH typically involves the protection of the amino and carboxyl groups of D-glutamic acid. The amino group is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate. The carboxyl group is protected with the tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Extensive washing with solvents like dimethylformamide (DMF) and dichloromethane (DCM) is carried out between each step to ensure purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Glu(OtBu)-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Ester Hydrolysis: TFA in DCM.

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-D-Glu(OtBu)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences .

Biology and Medicine: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists, or antagonists. It is also used in the development of peptide-based drugs for various diseases .

Industry: In the pharmaceutical industry, this compound is used in the production of therapeutic peptides. It is also employed in the synthesis of peptide-based materials for drug delivery systems .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-D-Glu(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further reactions .

Molecular Targets and Pathways: As a building block in peptides, the molecular targets and pathways depend on the specific peptide sequence synthesized. These peptides can interact with various biological targets, including enzymes, receptors, and ion channels .

Comparison with Similar Compounds

Uniqueness: Fmoc-D-Glu(OtBu)-OH is unique due to its specific stereochemistry (D-enantiomer) and dual protection, which allows for selective deprotection and incorporation into peptides. This makes it particularly useful in the synthesis of peptides with precise structural and functional properties .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXCALUHMPIGM-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427037
Record name Fmoc-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104091-08-9
Record name Fmoc-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-5-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Glu(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Glu(OtBu)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-D-Glu(OtBu)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Glu(OtBu)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-D-Glu(OtBu)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-D-Glu(OtBu)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.